

# Anthralin's Impact on Mitochondrial Function: A Technical Guide

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## Compound of Interest

Compound Name: Anthralin

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## Abstract

**Anthralin**, a potent topical therapeutic for psoriasis, exerts a significant portion of its clinical effect through direct interaction with and disruption of mitochondrial function in keratinocytes. This technical guide synthesizes the current understanding of **anthralin**'s multifaceted impact on mitochondria, detailing its influence on the electron transport chain, membrane potential, ATP synthesis, and the induction of apoptosis. This document provides a comprehensive overview of the quantitative effects, experimental methodologies, and underlying signaling pathways to support further research and drug development in this area.

## Core Mechanisms of Anthralin's Mitochondrial Interaction

**Anthralin** rapidly accumulates within the mitochondria of keratinocytes, an action that occurs independently of the mitochondrial membrane potential.<sup>[1][2]</sup> Once localized, it initiates a cascade of events that disrupt normal mitochondrial function and ultimately contribute to the clearance of psoriatic plaques. A primary mechanism of **anthralin** is its interaction with the ubiquinone pool within the inner mitochondrial membrane.<sup>[1][2][3]</sup> This interaction appears to be a central node for its subsequent effects on cellular respiration and viability.

Studies have shown that **anthralin** acts as an electron donor to redox components in the inner mitochondrial membrane.[3] This leads to the reduction of mitochondrial ubiquinone-9 and -10 to their ubiquinol forms and also affects iron-sulfur clusters.[3] The consequences of this interaction are significant, leading to an inhibition of the electron transport chain and a disruption of oxidative phosphorylation.[3][4] While some early research suggested **anthralin** acts as an uncoupler of oxidative phosphorylation,[5][6][7][8] more recent evidence indicates it is more accurately described as an inhibitor.[4] Specifically, ADP-stimulated oxygen consumption is diminished in the presence of **anthralin**. [4]

The disruption of the electron transport chain and oxidative phosphorylation has several downstream consequences. A key outcome is the dissipation of the mitochondrial membrane potential ( $\Delta\Psi_m$ ). [1][2] This depolarization is a critical event that precedes the release of pro-apoptotic factors from the mitochondria. Furthermore, **anthralin**'s interference with oxidative phosphorylation leads to a reduction in ATP synthesis and a depletion of mitochondrial ATP content.[3][4] Interestingly, **anthralin** does not appear to affect the F1F0-ATPase directly.[4] Some evidence also points to a competitive inhibition of the ADP/ATP translocator, likening its effect to that of atractyloside.[9]

The culmination of these mitochondrial insults is the induction of apoptosis in keratinocytes.[1] [2] The dissipation of the mitochondrial membrane potential leads to the release of cytochrome c into the cytosol.[1][2] This event, which occurs independently of the mitochondrial permeability transition pore and caspase activation, subsequently activates caspase-3, a key executioner caspase, leading to the characteristic morphological changes of apoptosis.[1][2] The dependence of this apoptotic pathway on a functional respiratory chain is highlighted by the resistance of cells lacking mitochondrial DNA (rho-0 cells) to **anthralin**-induced cell death. [1][2]

In addition to these direct effects on the electron transport chain, **anthralin** is known to induce the formation of reactive oxygen species (ROS).[3] This may occur through the enhanced autoxidation of mitochondrial components or the catalyzed oxidation of **anthralin** itself.[3] The generation of ROS can further contribute to mitochondrial damage and the inflammatory response observed with **anthralin** treatment.

## Quantitative Data on Anthralin's Mitochondrial Effects

The following tables summarize the key quantitative findings from studies investigating the impact of **anthralin** on mitochondrial function.

Table 1: Effects of **Anthralin** on Mitochondrial Respiration and ATP Synthesis

Parameter	Cell/Mitochondria Type	Anthralin Concentration	Observed Effect	Reference
ADP-Stimulated Oxygen Consumption	Isolated Rat Liver Mitochondria	Not specified	Diminished	[4]
State 3 Respiration (ADP-stimulated)	Isolated Rat Liver Mitochondria	Not specified	Inhibited	[3]
Uncoupler-Stimulated Oxygen Consumption	Isolated Rat Liver Mitochondria	Not specified	Reversed	[3]
Cyanide-Insensitive Respiration	Isolated Rat Liver Mitochondria	Not specified	Stimulated	[3]
ATP Synthesis	Isolated Rat Liver Mitochondria	Not specified	Inhibited	[3]
Mitochondrial ATP Content	Isolated Rat Liver Mitochondria	Not specified	Depleted	[3][4]
ATPase (F1F0-ATPase) Activity	Isolated Rat Liver Mitochondria	Not specified	No effect	[4]
ADP/ATP Translocator	Isolated Rat Liver Mitochondria	Not specified	Competitively inhibited	[9]

Table 2: **Anthralin**'s Impact on Mitochondrial Membrane Potential and Apoptosis

Parameter	Cell Type	Anthralin Concentration	Time Point	Observed Effect	Reference
Mitochondrial Membrane Potential ( $\Delta\Psi_m$ )	Human Keratinocytes	1-5 $\mu$ M	1 hour	Reduction	<a href="#">[2]</a>
Mitochondrial Membrane Potential ( $\Delta\Psi_m$ )	Human Keratinocytes	1-5 $\mu$ M	24 hours	Further reduction	<a href="#">[2]</a>
Cytochrome c Release	Human Keratinocytes	5 $\mu$ M	24 hours	Induced	<a href="#">[2]</a>
Caspase-3 Activation	Human Keratinocytes	Not specified	Not specified	Activated	<a href="#">[1]</a>
Apoptosis	Human Keratinocytes	Not specified	Not specified	Induced	<a href="#">[1]</a>
Cell Death	Human 143B rho+ cells	Not specified	Not specified	Induced	<a href="#">[1]</a>
Cell Death	Human 143B rho-0 cells	Not specified	Not specified	Resistant	<a href="#">[1]</a>

Table 3: Effects of **Anthralin** on Electron Transport Chain Components

Component	Assay	Cell/Mitochondria Type	Anthralin Concentration	Observed Effect	Reference
Complex I Activity	Spectrophotometric assay	HaCaT keratinocyte mitochondrial fractions	5 $\mu$ M	No effect	<a href="#">[2]</a>
Complex II Activity (Succinate-ubiquinone oxidoreductase)	Spectrophotometric assay	HaCaT keratinocyte mitochondrial fractions	5 $\mu$ M	Almost twofold increase	<a href="#">[2]</a>
Complex IV Activity	Spectrophotometric assay	HaCaT keratinocyte mitochondrial fractions	5 $\mu$ M	No effect	<a href="#">[2]</a>
Succinate Dehydrogenase (SDH) Activity	Spectrophotometric assay	HaCaT keratinocyte mitochondrial fractions	Not specified	No effect	<a href="#">[2]</a>
Ubiquinone Pool	Not specified	Isolated Rat Liver Mitochondria	Not specified	Reduced to ubiquinol	<a href="#">[3]</a>

## Experimental Protocols

This section details the methodologies for key experiments used to elucidate the effects of **anthralin** on mitochondrial function.

### Isolation of Mitochondria from Cultured Cells (e.g., HaCaT Keratinocytes)

Objective: To obtain a purified fraction of mitochondria for downstream functional assays.

#### Protocol:

- Harvest confluent T75 cm<sup>2</sup> flasks of HaCaT keratinocytes.
- Wash the cells with phosphate-buffered saline (PBS).
- Scrape the cells into a buffer containing 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), and 1 mM EDTA.
- Homogenize the cell suspension using a Dounce homogenizer.
- Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
- Transfer the supernatant to a new tube and centrifuge at 15,339 x g for 10 minutes at 4°C to pellet the mitochondria.
- Wash the mitochondrial pellet by resuspending in the homogenization buffer and repeating the high-speed centrifugation.
- Resuspend the final mitochondrial pellet in a suitable buffer for subsequent assays (e.g., a buffer containing 250 mM sucrose and 5 mM HEPES, pH 7.4).
- Determine the protein concentration of the mitochondrial fraction using a standard method such as the Bradford or BCA assay.
- For certain assays, the mitochondrial pellet may be subjected to three cycles of freeze-thawing in liquid nitrogen to disrupt the membranes.

## Measurement of Mitochondrial Respiratory Chain Complex Activities

Objective: To determine the effect of **anthralin** on the enzymatic activity of individual electron transport chain complexes.

General Procedure: Spectrophotometric assays are typically used, measuring the change in absorbance of a specific substrate or electron acceptor over time. Assays are performed using

a spectrophotometer, often at 30°C.

- Complex I (NADH:ubiquinone oxidoreductase):
  - Principle: Measures the rotenone-sensitive oxidation of NADH.
  - Reaction Mixture: Potassium phosphate buffer, fatty acid-free BSA, NADH, and ubiquinone-1.
  - Procedure: The reaction is initiated by the addition of the mitochondrial fraction. The decrease in absorbance at 340 nm due to NADH oxidation is monitored. The specific activity is calculated based on the rate of absorbance change and the protein concentration.
- Complex II (Succinate:ubiquinone oxidoreductase):
  - Principle: Measures the reduction of ubiquinone coupled to the oxidation of succinate.
  - Reaction Mixture: Potassium phosphate buffer, succinate, and ubiquinone-2.
  - Procedure: The reaction is initiated by the addition of the mitochondrial fraction. The decrease in absorbance of an artificial electron acceptor like 2,6-dichlorophenolindophenol (DCPIP) at 600 nm is monitored.
- Complex IV (Cytochrome c oxidase):
  - Principle: Measures the oxidation of reduced cytochrome c.
  - Reaction Mixture: Potassium phosphate buffer and reduced cytochrome c.
  - Procedure: The reaction is initiated by the addition of the mitochondrial fraction. The decrease in absorbance at 550 nm due to the oxidation of cytochrome c is monitored.

## Assessment of Mitochondrial Membrane Potential ( $\Delta\Psi_m$ )

Objective: To qualitatively and quantitatively assess changes in the mitochondrial membrane potential in live cells following **anthralin** treatment.

#### Protocol using JC-1 Fluorescent Dye:

- Culture human keratinocytes on glass coverslips or in multi-well plates suitable for microscopy or fluorometry.
- Treat the cells with the desired concentrations of **anthralin** (e.g., 1-5  $\mu\text{M}$ ) for the specified time points (e.g., 1 and 24 hours). Include a vehicle control (e.g., DMSO).
- Incubate the cells with JC-1 dye (typically 1-10  $\mu\text{g/mL}$ ) in culture medium for 15-30 minutes at 37°C.
- Wash the cells with PBS to remove excess dye.
- Analyze the cells using a fluorescence microscope or a plate reader.
  - Microscopy: In healthy cells with high  $\Delta\Psi\text{m}$ , JC-1 forms aggregates that emit red fluorescence. In apoptotic or metabolically stressed cells with low  $\Delta\Psi\text{m}$ , JC-1 remains as monomers and emits green fluorescence. Capture images in both red and green channels.
  - Fluorometry: Measure the fluorescence intensity at both the red (e.g., ~590 nm) and green (e.g., ~530 nm) emission wavelengths. The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio signifies depolarization.

## Detection of Cytochrome c Release

Objective: To visualize the translocation of cytochrome c from the mitochondria to the cytosol as an indicator of apoptosis induction.

#### Protocol using Immunofluorescence:

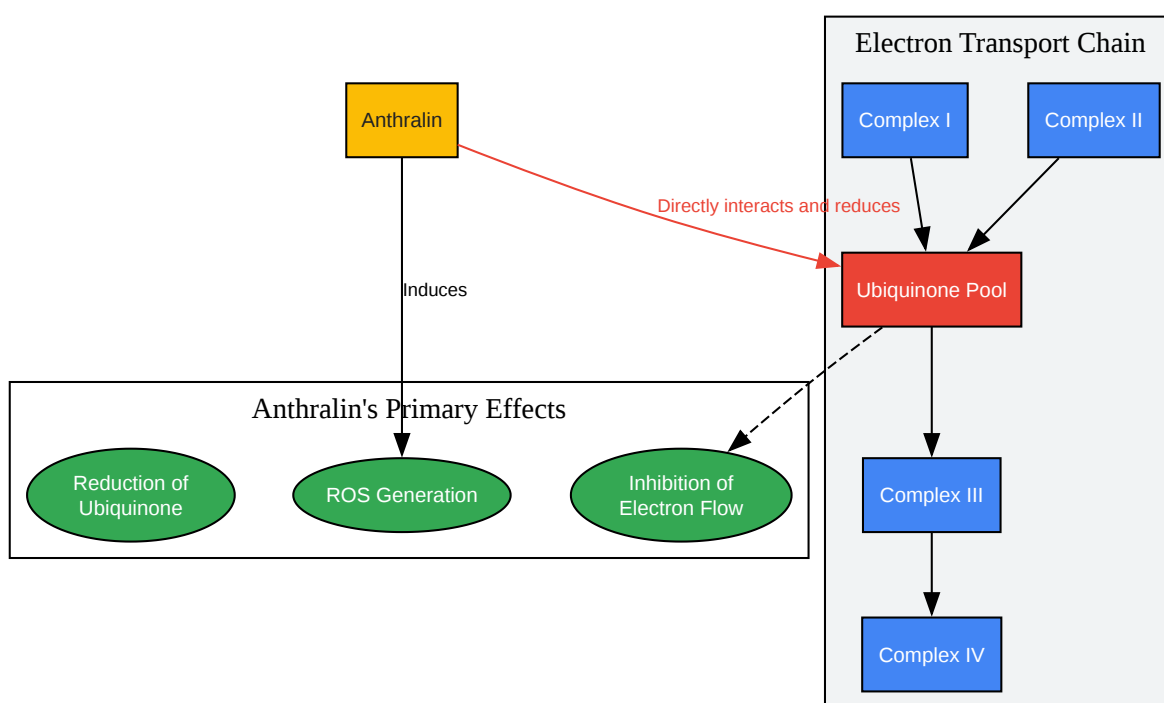
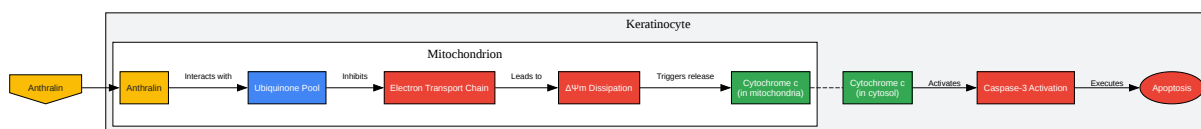
- Grow keratinocytes on sterile glass coverslips.
- Treat the cells with **anthralin** (e.g., 5  $\mu\text{M}$  for 24 hours) and a vehicle control.
- Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

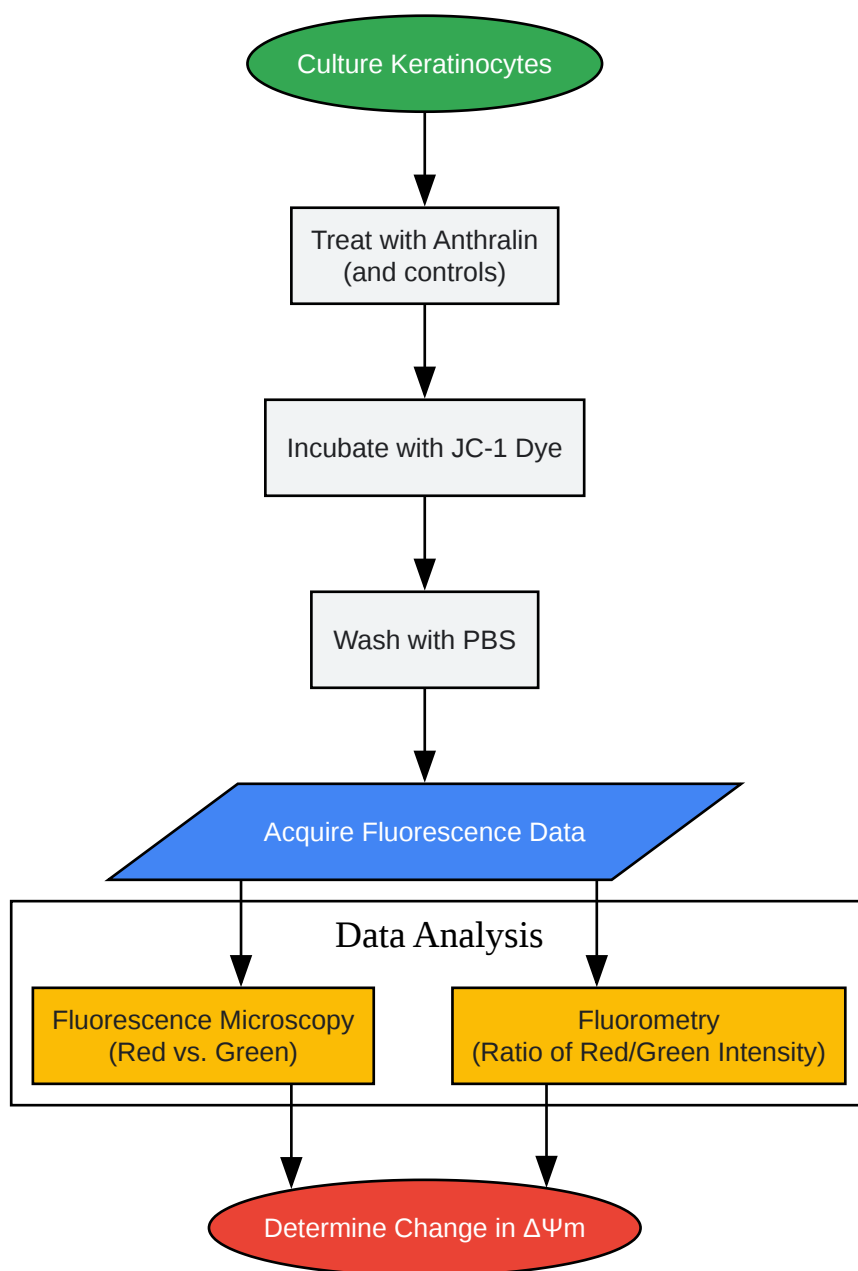


- Permeabilize the cells with a detergent such as 0.1% Triton X-100 in PBS for 10 minutes.
- Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS) for 30-60 minutes.
- Incubate the cells with a primary antibody against cytochrome c overnight at 4°C.
- Wash the cells with PBS.
- Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
- (Optional) Counterstain the nuclei with a DNA dye like DAPI or propidium iodide.
- Mount the coverslips onto microscope slides and visualize using a fluorescence or confocal microscope. In healthy cells, cytochrome c will show a punctate, mitochondrial staining pattern. In apoptotic cells, the staining will be diffuse throughout the cytoplasm.

## Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with **anthralin**'s impact on mitochondrial function.





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